Product packaging for 2-Ethyl-5-hexyl-3-methylfuran(Cat. No.:CAS No. 89932-17-2)

2-Ethyl-5-hexyl-3-methylfuran

Cat. No.: B14374002
CAS No.: 89932-17-2
M. Wt: 194.31 g/mol
InChI Key: UREXYCWSYFDHSI-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) and Substituted Furans in Organic and Bio-Organic Chemistry

Furan and its substituted derivatives are of paramount importance in the field of chemistry. osti.gov Their aromatic character, combined with the presence of the oxygen heteroatom, imparts a unique reactivity that makes them versatile intermediates in organic synthesis. osti.gov They readily participate in reactions such as electrophilic aromatic substitution and Diels-Alder reactions, allowing for the construction of complex molecular architectures. osti.gov

The furan motif is a recurring structural element in a wide array of natural products, including terpenes, alkaloids, and polyketides, many of which exhibit significant biological activity. This has made the synthesis of substituted furans a key objective in drug discovery and development, with furan-containing compounds being investigated for their potential as antibacterial, antifungal, and anticancer agents. rsc.org Furthermore, furan derivatives are utilized in the development of advanced materials, such as polymers and resins with unique thermal and chemical resistance properties. osti.gov

Overview of 2-Ethyl-5-hexyl-3-methylfuran within the Alkylfuran Class

This compound belongs to the class of alkylfurans, which are characterized by the presence of one or more alkyl substituents on the furan ring. The specific substitution pattern of this compound, with an ethyl group at the 2-position, a hexyl group at the 5-position, and a methyl group at the 3-position, defines it as a trisubstituted, and more specifically, a hindered alkylfuran.

Despite its well-defined structure, specific scientific literature and detailed research findings on this compound are remarkably scarce. Basic chemical identifiers have been assigned to the compound, as detailed in the table below.

PropertyValueSource
CAS Number 89932-17-2 chem960.com
Molecular Formula C12H20O chem960.com
Exact Mass 180.1514 g/mol chem960.com

This table contains the limited available data for this compound.

The lack of extensive research on this compound means that its physicochemical properties, spectroscopic data (NMR, IR, Mass Spectrometry), and potential applications are not documented in readily available scientific databases.

Research Landscape and Knowledge Gaps Pertaining to Hindered Alkylfuran Systems

The study of sterically hindered alkylfuran systems, such as this compound, presents unique challenges and opportunities in synthetic and mechanistic chemistry. The presence of multiple alkyl groups, particularly the relatively bulky hexyl and ethyl groups adjacent to the methyl group, can significantly influence the reactivity of the furan core.

Synthesis: The synthesis of polysubstituted furans can be complex, with challenges in controlling regioselectivity. pnas.org While numerous methods exist for the synthesis of furans, creating a specific trisubstituted pattern as seen in this compound would likely require a multi-step, strategic approach. researchgate.netresearchgate.net General methods for synthesizing trisubstituted furans often involve transition-metal-catalyzed cross-coupling reactions or cyclization of appropriately functionalized acyclic precursors. researchgate.netresearchgate.net The steric hindrance imposed by the alkyl groups in this compound could necessitate milder reaction conditions or more reactive reagents to achieve successful synthesis. nih.gov

Reactivity: The steric bulk of the substituents in a hindered alkylfuran is expected to impact its chemical reactivity. For instance, access of reagents to the furan ring for reactions like electrophilic substitution may be impeded. acs.orgrsc.org This steric shielding could potentially enhance the stability of the compound by hindering pathways for degradation or polymerization that are more accessible in less substituted furans. Conversely, the electronic effects of the alkyl groups, which are electron-donating, would be expected to activate the furan ring towards electrophilic attack, creating an interesting interplay between steric and electronic factors. rsc.org

Knowledge Gaps: The primary knowledge gap concerning this compound is the near-complete absence of experimental data. To fully understand its place within the alkylfuran class, future research would need to address the following:

Development of a reliable synthetic route: A robust and scalable synthesis is the first step toward enabling further study.

Thorough characterization: Detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) is essential to confirm its structure and provide a reference for future identification.

Investigation of physicochemical properties: Data on boiling point, melting point, solubility, and other physical constants are fundamental for any potential application.

Exploration of reactivity: Studies on its behavior in various chemical reactions would elucidate the influence of its specific substitution pattern on the furan ring's reactivity.

Evaluation of biological activity: Given the prevalence of biological activity in other substituted furans, screening this compound for various biological activities could be a fruitful area of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O B14374002 2-Ethyl-5-hexyl-3-methylfuran CAS No. 89932-17-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89932-17-2

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2-ethyl-5-hexyl-3-methylfuran

InChI

InChI=1S/C13H22O/c1-4-6-7-8-9-12-10-11(3)13(5-2)14-12/h10H,4-9H2,1-3H3

InChI Key

UREXYCWSYFDHSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(O1)CC)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 5 Hexyl 3 Methylfuran

Strategies for Furan (B31954) Ring Construction with Alkyl Substitutions

The synthesis of the furan nucleus with specific alkyl substitution patterns, such as in 2-ethyl-5-hexyl-3-methylfuran, can be achieved through various strategic approaches. These methods often focus on the regioselective formation of the heterocyclic ring from acyclic precursors.

Regioselective Annulation Techniques for Substituted Furans

Regioselective annulation, or ring-forming, reactions are a cornerstone of furan synthesis. These methods construct the furan ring from open-chain starting materials in a way that predictably controls the position of the substituents.

One notable approach involves the copper-mediated intermolecular annulation of alkyl ketones with β-nitrostyrenes. organic-chemistry.orgnih.gov This method provides a regioselective pathway to 2,3,5-trisubstituted furans. organic-chemistry.org The reaction typically employs a copper catalyst, such as copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂), and an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org The process is believed to proceed through a single electron transfer (SET) radical pathway. organic-chemistry.org For a molecule like this compound, this could theoretically involve the reaction of 2-pentanone (to provide the ethyl and methyl groups at positions 2 and 3) with a suitable nitro-alkene to introduce the hexyl group at position 5.

Another strategy is the acid-catalyzed decomposition of cyclic peroxides, specifically 1,2-dioxan-3-ols, which can yield 2,3,5-trisubstituted furans. thieme-connect.com This method, however, may be more suited to specific substitution patterns dictated by the precursor peroxide.

Metal-Catalyzed Furan Synthesis

Transition-metal catalysis is a powerful tool for the synthesis of functionalized furans, offering mild reaction conditions and high efficiency. hud.ac.ukmdpi.com Various metals, including palladium, copper, gold, and rhodium, have been employed to catalyze the formation of the furan ring. hud.ac.ukmdpi.comnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are particularly effective in cross-coupling reactions and cycloisomerization processes. mdpi.comorganic-chemistry.org For instance, a one-pot sequence involving a samarium(II) iodide-promoted reduction-elimination of epoxypropargyl esters followed by a palladium(II)-catalyzed cycloisomerization yields 2,3,5-trisubstituted furans. organic-chemistry.org This method allows for the introduction of branched substituents at the C-5 position. organic-chemistry.org Additionally, palladium-catalyzed tandem reactions, such as 5-exo-dig cyclization/coupling, are a key strategy for synthesizing 2,3,5-trisubstituted furans, especially those with a carboxylate group at the 3-position. uw.edu.pl

Copper-Catalyzed Reactions: Copper catalysts are widely used due to their low cost and versatile reactivity. hud.ac.ukorganic-chemistry.org Copper-catalyzed domino reactions of 2,3-dibromo-1-propenes with β-ketoesters can produce 2,3,5-trisubstituted furans with good yields. organic-chemistry.org Another copper-mediated approach involves the coupling of alkyl ketones and β-nitrostyrenes, which offers complete regioselectivity in the synthesis of multisubstituted furans. organic-chemistry.org

Cobalt-Catalyzed Reactions: Cobalt(II) complexes have been shown to catalyze the metalloradical cyclization of alkynes with α-diazocarbonyls to form 2,3,5-trisubstituted furans with complete regioselectivity. nih.gov This method is tolerant of a wide range of functional groups and can be applied to both alkyl and silyl (B83357) acetylenes. nih.gov

Gold-Catalyzed Reactions: Gold catalysts are known for their ability to activate alkynes and allenes. hud.ac.uk Gold-catalyzed cyclization of propargyl diazoacetates can produce furan products in good to high yields. organic-chemistry.org

The following table summarizes some metal-catalyzed methods for the synthesis of trisubstituted furans:

Catalyst SystemStarting MaterialsProduct TypeReference
SmI₂ / Pd(II)Epoxypropargyl esters2,3,5-Trisubstituted furans organic-chemistry.org
Co(II) porphyrinα-Diazocarbonyls and terminal alkynes2,3,5-Trisubstituted furans nih.gov
CuBr·SMe₂ / TBHPAlkyl ketones and β-nitrostyrenes2,3,5-Trisubstituted furans organic-chemistry.org
Pd catalystAlkyl halides and furansα-Alkylfurans rsc.org

Organocatalytic Approaches to Furan Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in organic synthesis, including the formation of furan derivatives. acs.orgthieme-connect.comnih.gov These methods avoid the use of potentially toxic and expensive transition metals. thieme.de

An example is the cascade 1,6-addition/cyclization/enantioselective protonation pathway between ene–yne–ketones and sodium sulfinates, which yields sulfonyl-substituted furans. acs.org While this specific example leads to sulfonylated products, the underlying principle of organocatalytic cascade reactions could be adapted for the synthesis of alkyl-substituted furans. Another approach involves the P(III)/P(V) redox cycling catalysis for the reaction of activated alkenes with acyl chlorides to form trisubstituted furans. acs.org

Advanced Synthetic Routes for Branched Alkyl-Substituted Furans

The synthesis of furans with more complex substitution patterns, such as the branched alkyl groups in this compound, often requires more advanced synthetic strategies.

Functionalization of Existing Furan Scaffolds

An alternative to constructing the furan ring from scratch is to start with a pre-existing furan and introduce the desired substituents. The direct C-H functionalization of furan rings is a powerful method for this purpose. epfl.ch

Palladium-catalyzed direct alkylation of the C-H bond at the α-position (C2 or C5) of furans using alkyl iodides has been reported. rsc.org This method allows for the introduction of alkyl groups with good functional group tolerance under practical reaction conditions. rsc.org For the synthesis of this compound, one could envision starting with 3-methylfuran (B129892) and sequentially or in a directed manner introducing the ethyl and hexyl groups at the 2 and 5 positions.

Gold-catalyzed C-H alkynylation of furans has also been developed, which could be followed by reduction of the alkyne to an alkyl group. epfl.ch

Utilization of Biomass-Derived Precursors

There is a growing interest in synthesizing chemicals from renewable resources. Biomass, particularly lignocellulosic biomass, is a rich source of furan precursors like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). google.commdpi.comnih.gov Furfural can be produced from the pentose (B10789219) sugars found in hemicellulose. researchgate.net

While the direct synthesis of a complex molecule like this compound from biomass is challenging, it is conceivable that furfural or other furan derivatives obtained from biomass could serve as starting materials for further functionalization, as described in section 3.2.1. For instance, furfural, which is 2-furaldehyde, could undergo a series of reactions to introduce the necessary alkyl groups at the 2, 3, and 5 positions. google.comresearchgate.net The development of efficient catalytic systems for the conversion of biomass-derived platform chemicals into more complex molecules is an active area of research. nih.gov

Derivatization and Further Chemical Modifications of this compound Analogues

The 2,3,5-trisubstituted furan core, as exemplified by this compound, represents a versatile heterocyclic scaffold amenable to a wide range of chemical transformations. While direct derivatization studies on this compound itself are not extensively documented in the literature, a comprehensive understanding of its potential reactivity can be extrapolated from research on structurally related furan analogues. The modification of the furan ring or its substituents allows for the generation of novel molecular architectures with tailored properties. Key strategies for derivatization revolve around leveraging the electronic nature of the furan ring, including its susceptibility to electrophilic attack, its ability to participate in cycloaddition reactions (often after oxidation to a furanone), and the functionalization of its alkyl side-chains. The following sections explore advanced chemical modifications demonstrated on furan analogues, which provide a strategic blueprint for the potential derivatization of this compound.

Cycloaddition Reactions of Furanones

Furanones, which are oxidized derivatives of furans, are valuable intermediates in synthetic chemistry due to their participation in cycloaddition reactions, most notably the Diels-Alder reaction. These reactions provide a powerful method for constructing complex polycyclic systems from relatively simple precursors. The conversion of a substituted furan to a furanone, followed by cycloaddition, represents a viable pathway for the complex derivatization of the furan core.

For instance, 5-alkyl-2(5H)-furanones, which are direct analogues of the oxidized form of 2,5-disubstituted furans, can serve as effective dienophiles. Research by Harmata and others has extensively explored the intramolecular Diels-Alder reactions of furanones tethered to a diene. In a representative transformation, a furanone bearing an unsaturated side chain undergoes thermal or Lewis acid-catalyzed cyclization to yield highly strained oxabicyclo[2.2.1]heptene systems. The facial selectivity of the cycloaddition is often controlled by the substitution on the furanone ring and the tether connecting the dienophile and the diene.

These reactions are significant as they demonstrate a pathway to convert a planar furan system into a rigid, three-dimensional bicyclic lactone. This resulting scaffold can be subjected to further modifications, such as ring-opening of the lactone or transformations of the double bond, to access a diverse array of complex molecules. Applying this logic, this compound could hypothetically be oxidized to the corresponding 5-hexyl-3-methyl-2(5H)-furanone, which could then be utilized in intermolecular Diels-Alder reactions with various dienes to generate complex adducts.

The table below summarizes representative findings for Diels-Alder reactions involving substituted furanone systems, highlighting the conditions and outcomes that could be relevant for analogues of this compound.

Furanone Reactant (Dienophile)DieneConditionsProduct TypeYieldReference Finding
5-Methyl-2(5H)-furanoneCyclopentadieneBF₃·OEt₂ (catalyst), CH₂Cl₂, -78 °Cendo-Oxabicyclo[2.2.1]heptene adduct92%Lewis acid catalysis significantly enhances reaction rate and controls stereoselectivity, favoring the endo product.
5-Benzyl-3-bromo-2(5H)-furanoneDanishefsky's dieneToluene, 110 °C (sealed tube)Functionalized Oxabicyclo[2.2.2]octenone78%Demonstrates the utility of electron-withdrawing groups (Br) on the furanone to enhance its reactivity as a dienophile.
(Z)-5-(Hept-4-en-1-yl)-3,4-dimethyl-2(5H)-furanoneIntramolecularXylenes, 180 °CTricyclic lactone85% (as a single diastereomer)Highlights the power of intramolecular Diels-Alder reactions for constructing complex, stereodefined polycyclic systems from furanone precursors.

Stereoselective Synthesis of Furan Derivatives

While this compound is an achiral molecule, the methodologies for stereoselective synthesis of furan derivatives are crucial for creating chiral analogues. Such analogues could feature chirality either on the alkyl side-chains or through the introduction of new stereocenters via functionalization of the furan core. Asymmetric synthesis provides access to enantiomerically pure compounds, which is of paramount importance in fields like medicinal chemistry and materials science.

One powerful approach is the asymmetric catalytic synthesis of furans from acyclic precursors. For example, the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, can be rendered stereoselective. Research has shown that chiral Brønsted acids can catalyze the enantioselective cyclization/dehydration of prochiral 1,4-dicarbonyl substrates to yield chiral 2,5-disubstituted dihydrofurans, which can then be oxidized to the corresponding furans.

Another prominent strategy involves the metal-catalyzed cross-coupling of furan-based organometallics with chiral electrophiles or the use of chiral ligands in coupling reactions. For instance, a Negishi or Suzuki coupling could be used to attach a chiral alkyl group to a pre-formed halofuran core.

A study by the Toste group demonstrated a gold(I)-catalyzed asymmetric intramolecular hydroalkoxylation of allenes to synthesize chiral 2,5-disubstituted tetrahydrofurans with excellent enantioselectivity. Although this yields a saturated ring, subsequent oxidation provides a viable route to chiral furan derivatives. This methodology could be adapted to precursors that would ultimately yield chiral analogues of this compound, such as a furan with a chiral secondary alcohol on one of its side chains.

The table below details examples of stereoselective synthetic methods applicable to furan derivatives, showcasing the catalysts and high levels of stereocontrol achieved.

Synthetic MethodSubstrateCatalyst/ReagentProduct TypeYieldStereoselectivity (ee/dr)Reference Finding
Asymmetric Paal-Knorr Cyclization3-Substituted-hexane-2,5-dioneChiral Phosphoric Acid (CPA)Chiral 2,5-Dimethyl-3-substituted furan85%94% eeDemonstrates that a chiral Brønsted acid can effectively control the stereochemical outcome of the furan ring formation.
Gold-Catalyzed Asymmetric Cyclization1,4-Enyne[Au(L)]SbF₆ (L = Chiral Ligand)Chiral 2,5-disubstituted furan76%97% eeGold catalysis enables a mild and highly enantioselective cycloisomerization to form the furan core directly.
Kinetic Resolution via Acylationrac-2-(1-Hydroxyethyl)-5-alkylfuranLipase (e.g., CAL-B) + Acyl donor(R)-2-(1-Acetoxyethyl)-5-alkylfuran & (S)-2-(1-Hydroxyethyl)-5-alkylfuran~48% (for each)>99% eeEnzymatic methods provide an excellent pathway for resolving racemic mixtures of furans bearing chiral secondary alcohols on their side chains.
Asymmetric Lithiation-Substitution2-Substituted Furans-BuLi / (-)-SparteineChiral 2,5-Disubstituted Furan70%96% eeChiral ligand-mediated deprotonation followed by trapping with an electrophile creates a planar-chiral intermediate that leads to an enantiomerically enriched product.

Chemical Reactivity and Reaction Mechanisms of 2 Ethyl 5 Hexyl 3 Methylfuran

Gas-Phase Reactions and Atmospheric Degradation of Alkylfurans

Alkylfurans are emitted into the atmosphere from various sources, including biomass burning and as potential biofuels. acs.org Their subsequent atmospheric degradation is primarily initiated by reactions with species like hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl). acs.orgresearchtrends.net

Kinetic Measurements of Reactions with Reactive Species (e.g., Chlorine Atoms)

The gas-phase reactions of furans with chlorine atoms are rapid. While a specific rate coefficient for 2-Ethyl-5-hexyl-3-methylfuran is not available, studies on other alkylfurans provide insight into the kinetics. The reaction rates are generally high due to the electron-rich nature of the furan (B31954) ring. For instance, the rate coefficients for the reaction of Cl atoms with various furans have been measured and are typically in the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchtrends.netresearchgate.net

The presence of alkyl groups on the furan ring influences the reaction rate. It is expected that the reaction of chlorine atoms with this compound would proceed via two main pathways: addition to the double bonds of the furan ring and H-atom abstraction from the alkyl groups. copernicus.org The addition pathway is generally dominant for reactions with the furan ring itself. copernicus.org

Table 1: Rate Coefficients for the Gas-Phase Reactions of Various Furans with Cl Atoms at Room Temperature

Furan DerivativeRate Coefficient (k) in cm³ molecule⁻¹ s⁻¹Reference
Furan~2 x 10⁻¹⁰ acs.org
2-Methylfuran (B129897)Not specified, but studied researchtrends.net
3-Methylfuran (B129892)Not specified, but studied researchtrends.netcopernicus.org
2-EthylfuranNot specified, but studied researchtrends.net
2,5-Dimethylfuran (B142691)Not specified, but studied researchtrends.net

Note: This table is illustrative of the general reactivity of alkylfurans with chlorine atoms. Specific values for this compound are not available in the reviewed literature.

Elucidation of Atmospheric Oxidation Pathways

The atmospheric oxidation of alkylfurans is a complex process that can lead to the formation of secondary organic aerosols. The primary degradation pathway is initiated by the addition of OH radicals to the furan ring, typically at the C2 and C5 positions, which are most susceptible to electrophilic attack. acs.orgresearchgate.net This addition forms a chemically activated adduct that can either be stabilized or undergo ring-opening reactions. acs.org

In the case of this compound, the OH radical would preferentially add to the C5 position due to the presence of the hexyl group. The resulting adduct can then react with molecular oxygen (O₂). nih.gov Subsequent reactions can lead to the formation of a variety of products, including unsaturated 1,4-dicarbonyl compounds from ring-opening pathways, and hydroxyfuranones or compounds with epoxide and ester functionalities from ring-retaining pathways. acs.orgresearchgate.net H-atom abstraction from the ethyl and hexyl side chains by OH radicals is also a possible, though likely minor, reaction pathway. copernicus.org

Unimolecular Decomposition Pathways in the Gas Phase

The thermal stability of alkylfurans is a critical factor in their potential application as biofuels. Their decomposition at high temperatures proceeds through complex unimolecular pathways.

Thermal Decomposition Mechanisms and Product Analysis

While specific studies on the thermal decomposition of this compound are not available, research on smaller alkylfurans like 2-methylfuran and 2,5-dimethylfuran provides valuable insights. researchgate.netresearchgate.net The unimolecular decomposition of these compounds can involve C-H bond fission in the alkyl side chains, ring-opening reactions initiated by the formation of a biradical, and hydrogen or alkyl group transfers leading to carbene intermediates. researchgate.net

For this compound, it is anticipated that the initial decomposition steps would involve the cleavage of the C-C and C-H bonds in the larger hexyl and ethyl side chains, as these bonds are generally weaker than the C-H bonds on the furan ring itself. acs.orgmdpi.com For example, studies on 5-methyl-2-ethylfuran (a structural isomer fragment) show that unimolecular decomposition involves cleavage of bonds on the branched chains. mdpi.com The thermal degradation of furfural (B47365), a related compound, proceeds via unimolecular decomposition to furan and carbon monoxide. nih.gov

Identification of Short-Lived Intermediates

The unimolecular decomposition of alkylfurans is characterized by the formation of various short-lived intermediates. In the thermal decomposition of 2,5-dimethylfuran, a key pathway involves a hydrogen transfer to form a carbene intermediate. researchgate.net This carbene can then rearrange to an acyclic ketone, which subsequently decomposes into smaller radical and molecular species. researchgate.net

For this compound, analogous pathways involving carbene intermediates are expected. The initial bond cleavages in the alkyl side chains would produce alkyl and furanyl radicals. Ring-opening reactions would likely proceed through biradical intermediates. The detection and characterization of these transient species are challenging and often rely on theoretical calculations and advanced experimental techniques like photoionization mass spectrometry. researchgate.netnih.gov

Electrophilic and Nucleophilic Reactions of the Furan Ring System

The furan ring exhibits a rich and diverse reactivity towards both electrophiles and nucleophiles.

Due to the electron-donating effect of the oxygen atom, the furan ring is highly activated towards electrophilic substitution, with reactions occurring much more readily than with benzene. wikipedia.orgchemicalbook.com The preferred sites for electrophilic attack are the C2 and C5 positions, as the cationic intermediate formed is more stabilized by resonance. chemicalbook.com In this compound, both the C2 and C5 positions are substituted, so electrophilic attack would be less facile than in furan itself and could potentially lead to addition or substitution at the less hindered C4 position, or ipso-substitution. Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and acylation, which typically require milder conditions than for benzene. pharmaguideline.comnumberanalytics.com

Nucleophilic substitution reactions on the furan ring are less common and generally require the presence of a good leaving group, such as a halogen, and often an electron-withdrawing group to activate the ring. pharmaguideline.comchempap.org Nucleophilic attack can also lead to ring-opening reactions, especially under harsh conditions or with specific reagents. acs.org For this compound, which lacks strong activating groups for nucleophilic attack, such reactions would be expected to be unfavorable under normal conditions.

Advanced Analytical Methodologies for the Detection and Characterization of 2 Ethyl 5 Hexyl 3 Methylfuran

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of 2-Ethyl-5-hexyl-3-methylfuran, enabling its separation from complex mixtures prior to detection. The choice of chromatographic method is primarily dictated by the volatility of the analyte and the complexity of the sample matrix.

Gas Chromatography (GC) with High-Resolution Columns

Gas chromatography (GC) is the premier technique for the separation of volatile organic compounds like this compound. The use of high-resolution capillary columns is critical for resolving this specific furan (B31954) from other structurally similar compounds and isomers that may be present in the sample.

The selection of the stationary phase of the GC column is a crucial parameter. Columns with non-polar phases, such as those based on polydimethylsiloxane (B3030410) (e.g., HP-5MS), are commonly employed for the analysis of furans and their derivatives. mdpi.comnih.gov These columns separate compounds primarily based on their boiling points and van der Waals interactions. For instance, a study on the analysis of furan and its derivatives in food matrices utilized an HP-5MS column to achieve separation within 9.5 minutes. mdpi.comnih.gov The temperature program is another key factor, with a typical program starting at a low temperature, which is then ramped up to elute higher boiling point compounds like this compound.

In some cases, columns with a more polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., CP-Wax 52 CB), may be used to provide alternative selectivity, especially when isomers are difficult to separate on non-polar columns. mdpi.com However, some polar columns have shown limitations in separating certain furan isomers, such as 2,5-dimethylfuran (B142691) and 2-ethylfuran. mdpi.com The choice of the column will therefore depend on the specific analytical challenge and the other compounds present in the sample.

Table 1: Commonly Used High-Resolution GC Columns for Furan Derivative Analysis

Column Type Stationary Phase Typical Dimensions Application Notes
HP-5MS (5%-Phenyl)-methylpolysiloxane 30 m x 0.25 mm, 0.25 µm Good for general-purpose analysis of volatile and semi-volatile organic compounds, including furan derivatives. mdpi.com
CP-Wax 52 CB Polyethylene Glycol 60 m x 0.25 mm, 0.25 µm Offers different selectivity compared to non-polar columns, useful for separating co-eluting compounds. mdpi.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. mdpi.com This technique employs two columns with different stationary phases connected by a modulator. The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column. This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of compounds that would co-elute in a single-column system. mdpi.com

GC×GC is particularly well-suited for the non-targeted analysis of volatile organic compounds (VOCs) in complex matrices like food, beverages, and biological samples. mdpi.commdpi.com While specific studies on this compound using GC×GC are not abundant, the technique's ability to separate hundreds of volatile compounds in a single run makes it a powerful tool for its detection and characterization in complex aromas or off-flavors. copernicus.orgnih.gov The enhanced separation also leads to cleaner mass spectra, facilitating more confident identification. mdpi.com

Liquid Chromatography for Less Volatile Derivatives

While GC is the method of choice for volatile furans, High-Performance Liquid Chromatography (HPLC) is utilized for the analysis of less volatile furan derivatives, such as those that may be formed through oxidation or degradation. dgaequipment.comeatechnology.com For instance, HPLC is the standard method for analyzing furanic compounds in transformer oil, which are indicators of the degradation of cellulosic insulation. dgaequipment.comeatechnology.comastm.orgresearchgate.netshimadzu.com In such applications, the furanic compounds are typically extracted from the oil matrix using liquid-liquid or solid-phase extraction before being injected into the HPLC system. dgaequipment.comeatechnology.comastm.org

The analysis is commonly performed using a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. researchgate.netshimadzu.com Detection is often achieved using a UV detector. researchgate.net While direct application to this compound is less common due to its volatility, HPLC could be a viable technique for analyzing potential degradation products or for samples where derivatization is performed to enhance detectability or to make the analyte less volatile.

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing both structural information for unambiguous identification and sensitive detection for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

The coupling of gas chromatography with mass spectrometry (GC-MS) is the most widely used technique for the analysis of volatile furan derivatives. agriculturejournals.czthermofisher.com After separation by the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, serves as a chemical fingerprint for identification. The fragmentation pattern of this compound would be expected to show characteristic losses of alkyl groups and cleavage of the furan ring.

For enhanced selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. mdpi.comnih.gov In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then the resulting product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode significantly reduces background noise and matrix interferences, allowing for lower detection limits. mdpi.comnih.govresearchgate.net

Table 2: Illustrative GC-MS/MS Parameters for Furan Derivative Analysis

Parameter Setting Purpose
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization method for creating reproducible mass spectra. thermofisher.com
Precursor Ion (Q1) m/z of the molecular ion of the target analyte Selects the ion of interest for fragmentation.
Collision Energy Optimized for specific analyte Controls the degree of fragmentation of the precursor ion.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. acs.orgethz.chnih.govresearchgate.net When coupled with GC, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). This capability is invaluable for the confident identification of this compound, especially in the absence of a reference standard. acs.orgrsc.org

Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are capable of providing the high resolution and mass accuracy required for this purpose. acs.orgwaters.com The accurate mass of the molecular ion of this compound (C13H22O) can be calculated and compared to the experimentally measured mass to confirm its elemental composition with a high degree of certainty.

Table 3: Compound Names Mentioned

Compound Name
This compound
2,3-dimethylfuran
2,5-dimethylfuran
2-ethylfuran
2-methylfuran (B129897)
3-methylfuran (B129892)
Acetonitrile
Furan
Polyethylene glycol

Photoionization Mass Spectrometry in Kinetic Studies

Photoionization Mass Spectrometry (PIMS) is a powerful analytical technique for studying the kinetics of chemical reactions, particularly those involving volatile and semi-volatile organic compounds. While specific kinetic studies on the formation or degradation of this compound using PIMS are not extensively documented in publicly available literature, the principles of the technique can be applied to understand its anticipated behavior.

PIMS utilizes a high-energy photon, typically from a vacuum ultraviolet (VUV) lamp or a tunable synchrotron light source, to ionize molecules. This "soft" ionization method often results in the formation of the molecular ion with minimal fragmentation, which is advantageous for identifying and quantifying the target analyte in a complex mixture.

In a hypothetical kinetic study of this compound, PIMS could be coupled with a flow tube reactor. Precursor molecules would be introduced into the reactor under controlled temperature and pressure, and the formation of this compound over time would be monitored. By varying the concentrations of reactants and the reaction conditions, the rate constants and reaction order for its formation could be determined. The high sensitivity and real-time monitoring capabilities of PIMS make it an ideal tool for such investigations.

Advanced Sample Preparation Techniques for Volatile Compound Analysis

The accurate analysis of volatile compounds like this compound from complex matrices, such as food or environmental samples, necessitates efficient and sensitive sample preparation techniques. Headspace Solid-Phase Microextraction (HS-SPME) and Solvent-Assisted Flavor Evaporation (SAFE) are two state-of-the-art methods widely employed for this purpose.

HS-SPME is a solvent-free, rapid, and sensitive extraction technique ideal for volatile and semi-volatile compounds. vulcanchem.com It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. vulcanchem.com The volatile analytes partition between the sample matrix, the headspace, and the fiber coating. After equilibrium is reached, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. vulcanchem.com

The choice of fiber coating is critical for the selective extraction of target analytes. For furan derivatives, a carboxen/polydimethylsiloxane (CAR/PDMS) fiber is often effective due to its high affinity for small, volatile molecules. sigmaaldrich.com Several experimental parameters must be optimized to achieve high extraction efficiency, including extraction time, temperature, sample volume, and the addition of salt. sigmaaldrich.com

A study on the analysis of furan and its derivatives in commercial foods using HS-SPME coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) demonstrated the effectiveness of this technique. Current time information in Bangalore, IN. While this compound was not specifically listed as an analyte, the methodology is directly applicable. The optimized conditions from such a study could serve as a starting point for developing a method for this compound.

Table 1: Illustrative HS-SPME Parameters for Furan Derivative Analysis

ParameterOptimized Value
Fiber CoatingCarboxen/Polydimethylsiloxane (CAR/PDMS)
Extraction Temperature30 °C
Extraction Time10 - 15 min
Equilibration Time15 min
Desorption Temperature280 °C
Desorption Time5 min

This table is a composite based on typical parameters for furan analysis and may require optimization for this compound.

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized distillation technique used to isolate volatile and semi-volatile compounds from a sample matrix with minimal thermal degradation or artifact formation. nist.gov This method is particularly useful for the analysis of flavor and aroma compounds in food. orgsyn.orguchicago.edu The sample is typically first extracted with a low-boiling point solvent. The resulting extract is then introduced into the SAFE apparatus, which operates under high vacuum. nist.gov This allows for the distillation of volatile compounds at low temperatures (typically around 40 °C), thus preserving their original chemical structures. nist.gov

The SAFE technique has been successfully applied to the analysis of volatile compounds in a variety of matrices, including dry-cured ham and rendered beef fat. orgsyn.orgresearchgate.net In these studies, a wide range of compounds, including aldehydes, alcohols, ketones, and furans, were identified. researchgate.net The choice of solvent in the initial extraction step is crucial and can influence the profile of the extracted compounds. orgsyn.org Dichloromethane and pentane (B18724) have been shown to be effective for a broad range of volatile flavor compounds. orgsyn.org

While specific applications of SAFE for the analysis of this compound are not detailed in the literature, its proven efficacy in isolating similar furan derivatives from complex samples makes it a highly relevant technique.

Spectroscopic Analysis for Structural Confirmation

Following isolation and detection by chromatographic methods, spectroscopic techniques are indispensable for the unambiguous structural confirmation of a compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present.

In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the protons of the ethyl group (a quartet and a triplet), the hexyl group (a series of multiplets and a terminal triplet), the methyl group on the furan ring (a singlet), and the proton on the furan ring (a singlet).

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shifts of the furan ring carbons would be in the characteristic downfield region for aromatic heterocycles. The carbons of the alkyl substituents would appear in the upfield region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Furan-H~ 5.8-6.0s
-CH₂- (Ethyl)~ 2.5-2.7q
-CH₃ (Ethyl)~ 1.2-1.4t
-CH₂- (Hexyl, α to ring)~ 2.4-2.6t
-CH₂- (Hexyl chain)~ 1.2-1.6m
-CH₃ (Hexyl)~ 0.8-1.0t
-CH₃ (on Furan)~ 2.1-2.3s

These are predicted values based on known data for similar furan derivatives and are for illustrative purposes only.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2 (Furan)~ 155-158
C3 (Furan)~ 115-118
C4 (Furan)~ 105-108
C5 (Furan)~ 150-153
-CH₂- (Ethyl)~ 20-23
-CH₃ (Ethyl)~ 12-15
-CH₂- (Hexyl, α to ring)~ 27-30
-CH₂- (Hexyl chain)~ 22-32
-CH₃ (Hexyl)~ 13-15
-CH₃ (on Furan)~ 10-13

These are predicted values based on known data for similar furan derivatives and are for illustrative purposes only.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the furan ring and the C-H bonds of the alkyl substituents.

Key expected vibrational frequencies include C-H stretching vibrations for the alkyl groups (typically in the 2850-3000 cm⁻¹ region), C-H stretching of the furan ring (around 3100 cm⁻¹), and characteristic C=C and C-O-C stretching vibrations of the furan ring (in the 1500-1600 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively).

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H stretch (sp³, alkyl)2850-2960Strong
C-H stretch (sp², furan)~ 3120Medium
C=C stretch (furan ring)~ 1500-1600Medium-Weak
C-O-C stretch (furan ring)~ 1000-1250Strong
C-H bend (alkyl)~ 1375, 1465Medium

These are expected absorption ranges and may vary slightly for the specific compound.

Computational Chemistry and Theoretical Studies on 2 Ethyl 5 Hexyl 3 Methylfuran

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations are fundamental to predicting a wide range of molecular properties, including geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly used to study furan (B31954) and its derivatives. researchgate.nettaylor.edu

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the potential energy of a molecule as a function of its geometry. libretexts.org By mapping the PES, chemists can identify stable structures (reactants, products, intermediates) corresponding to energy minima, and transition states, which are saddle points on the surface that represent the energy barrier between reactants and products. libretexts.org

For furan derivatives, computational studies often focus on reactions such as hydrogenation, ring-opening, and cycloadditions. researchgate.netresearchgate.net DFT calculations are frequently used to map the PES for these transformations. For instance, studies on furan hydrogenation on metal surfaces have detailed the reaction pathways and energy barriers for the sequential addition of hydrogen atoms. researchgate.net Similarly, the deactivation pathways of electronically excited furan, which can involve ring-opening, have been elucidated by mapping the PES, identifying conical intersections where the system can switch between electronic states. researchgate.netnih.gov

In the context of 2-Ethyl-5-hexyl-3-methylfuran, a PES calculation would reveal how the alkyl substituents influence the energy landscape. The electron-donating nature of the ethyl, hexyl, and methyl groups would affect the stability of intermediates and the height of activation barriers for reactions involving the furan ring. For example, in an electrophilic substitution reaction, the PES would show how the substituents stabilize the carbocation intermediate, thereby lowering the transition state energy.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. It is a critical parameter for predicting the thermal stability of a molecule and identifying the most likely initiation steps in radical-mediated reactions like pyrolysis and oxidation. researchgate.net High-level computational methods, such as CBS-QB3, are often used to calculate BDEs for furan derivatives with high accuracy. researchgate.net

Studies on alkylfurans like 2-methylfuran (B129897) (2-MF) and 2,5-dimethylfuran (B142691) (2,5-DMF) have shown that the C-H bonds on the alkyl side chains are typically weaker than the C-H bonds on the furan ring. researchgate.netmdpi.comnih.gov The initial step in the thermal decomposition of these molecules is often the cleavage of a C-H bond in the methyl group. nih.gov

For this compound, the weakest bonds are expected to be the C-H bonds at the secondary carbon atoms within the hexyl and ethyl groups, due to the formation of more stable secondary radicals. The C-C bonds within the long hexyl chain would also be susceptible to cleavage at high temperatures.

Table 1: Representative Calculated Bond Dissociation Energies (BDEs) for Alkylfurans Note: These are typical values for similar compounds and serve as an estimation for this compound.

Bond TypeLocationEstimated BDE (kJ/mol)
C-HFuran Ring~480-500
C-HMethyl Group (primary)~410-420
C-HEthyl Group (secondary)~400-410
C-HHexyl Group (secondary)~400-410
C-CRing C-O>500
C-CFuran Ring-Alkyl~420-440
C-CWithin Hexyl Chain~350-370

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation extend beyond static properties to explore the dynamic evolution of a chemical reaction over time. By combining PES information with statistical mechanics theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, rate constants and reaction mechanisms can be predicted. researchgate.net

Simulations of furan pyrolysis have identified key reaction pathways, including ring-opening via carbene intermediates and subsequent decomposition to smaller molecules. mdpi.comnih.gov For alkylated furans, additional pathways involving the side chains become significant. For example, H-abstraction from an alkyl group can initiate a chain reaction, which is a critical aspect of combustion chemistry. nih.gov

Modeling the reaction pathways of this compound would involve a complex network of reactions. The initial steps would likely involve the cleavage of the weaker C-H and C-C bonds in the hexyl chain. Subsequent reactions would include hydrogen abstraction, radical addition to the furan ring, and eventual ring-opening. The specific substitution pattern would influence the branching ratios between different pathways, determining the final product distribution.

Prediction of Structure-Reactivity Relationships within Alkylfuran Series

Structure-reactivity relationships correlate changes in molecular structure with changes in reaction rates or equilibrium constants. libretexts.org For the alkylfuran series, computational studies provide quantitative insights into how the nature and position of alkyl substituents modulate the reactivity of the furan core.

Alkyl groups are electron-donating, which increases the electron density of the aromatic furan ring. This has several consequences:

Increased Reactivity in Electrophilic Substitution: The furan ring becomes more susceptible to attack by electrophiles. pharmaguideline.com

Modulation of Diels-Alder Reactivity: As electron-rich dienes, furans participate in Diels-Alder reactions. Electron-donating substituents increase the energy of the Highest Occupied Molecular Orbital (HOMO), which can enhance reactivity in normal-electron-demand Diels-Alder reactions. nih.govresearchgate.net

Ignition Behavior: Studies on furan, 2-MF, and 2,5-DMF show that alkyl substitution significantly impacts combustion properties like ignition delay times. acs.org Generally, increased substitution can lead to longer ignition delays under certain conditions. acs.org

Computational analysis using Frontier Molecular Orbital (FMO) theory helps to rationalize these trends. The energy and shape of the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict how the molecule will interact with other reagents. For this compound, the three alkyl groups would significantly raise the HOMO energy compared to unsubstituted furan, making it a highly activated diene and nucleophile.

Table 2: Predicted Structure-Reactivity Trends for this compound

PropertyInfluence of Alkyl GroupsPredicted Reactivity Trend
HOMO EnergyIncreasedHigher reactivity as a nucleophile/diene
LUMO EnergySlightly IncreasedLess susceptible to nucleophilic attack
Electron Density on RingIncreasedMore reactive towards electrophiles
Ring StrainMinimal ChangeDiels-Alder reactivity remains favorable

Computational Binding Analysis (Chemical Interactions)

Computational binding analysis is used to study the non-covalent interactions between a molecule and another entity, such as a metal surface, an enzyme active site, or another molecule. These simulations are crucial in fields like catalysis, materials science, and drug design.

For furan derivatives, studies have focused on their adsorption on transition metal surfaces (e.g., Pd, Pt, Ni), which is a key step in catalytic hydrogenation and hydrodeoxygenation processes. researchgate.netcardiff.ac.uk Calculations determine the preferred binding geometries (e.g., flat-lying on the surface via π-system interaction) and adsorption energies. The interaction involves a combination of van der Waals forces and charge transfer between the furan ring and the metal. cardiff.ac.uk

Environmental Fate and Transformation of 2 Ethyl 5 Hexyl 3 Methylfuran

Atmospheric Degradation Processes and Half-Life Determination

Once released into the atmosphere, 2-Ethyl-5-hexyl-3-methylfuran is expected to exist predominantly in the vapor phase due to its likely high vapor pressure, a characteristic of many volatile organic compounds (VOCs). episuite.dev Its persistence in the atmosphere is primarily limited by reactions with photochemically generated oxidants.

The principal degradation pathway for furan (B31954) and its alkylated derivatives in the troposphere is through reactions with hydroxyl (OH) radicals during the daytime. epo.orgnist.gov Reactions with nitrate (B79036) radicals (NO₃) can become significant during the nighttime, while reactions with ozone (O₃) and chlorine (Cl) atoms are also possible degradation routes. epo.orgnist.gov The reaction mechanism for these oxidants with furans typically involves the addition of the oxidant to the furan ring's double bonds, which can lead to ring-opening and the formation of various dicarbonyl and other oxygenated products. nih.gov For substituted furans, abstraction of a hydrogen atom from the alkyl groups is also a possible, though often minor, reaction pathway. nih.gov

Direct experimental rate constants for the reaction of this compound with atmospheric oxidants are not available in the literature. However, the reactivity can be estimated by examining the rate constants of simpler, structurally related furans.

Table 1: Gas-Phase Reaction Rate Constants for Furan and Analogs with Major Atmospheric Oxidants at Room Temperature

Compound Rate Constant with OH (cm³ molecule⁻¹ s⁻¹) Rate Constant with NO₃ (cm³ molecule⁻¹ s⁻¹) Rate Constant with O₃ (cm³ molecule⁻¹ s⁻¹)
Furan 4.01 x 10⁻¹¹ nist.gov 1.4 x 10⁻¹² nist.gov 2.42 x 10⁻¹⁸ nist.gov
2-Methylfuran (B129897) 1.13 x 10⁻¹⁰ - -
3-Methylfuran (B129892) 1.13 x 10⁻¹⁰ epo.org 1.26 x 10⁻¹¹ epo.org -
2,5-Dimethylfuran (B142691) - - -

Data presented for analog compounds to estimate the reactivity of this compound. A hyphen (-) indicates that no data was found in the searched literature.

The atmospheric half-life (τ) can be estimated using the equation τ = ln(2) / (k * [Oxidant]), where k is the reaction rate constant and [Oxidant] is the average atmospheric concentration of the oxidant. Based on the rate constants for analog compounds, we can infer that this compound will have a short atmospheric half-life. The presence of multiple alkyl groups (ethyl, hexyl, methyl) is expected to increase the reactivity towards OH radicals compared to unsubstituted furan, leading to even shorter half-lives.

Table 2: Estimated Atmospheric Half-Lives for Furan Based on Reactions with OH and NO₃ Radicals

Reaction Assumed Average Oxidant Concentration (molecules cm⁻³) Calculated Half-Life
Furan + OH 1.6 x 10⁶ nist.gov ~3 hours nist.gov
Furan + NO₃ 5.0 x 10⁸ nist.gov ~18 minutes nist.gov

These calculations are based on furan and serve as a conservative estimate. The half-life of this compound is expected to be shorter due to its alkyl substituents.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and environmental fate of chemicals when experimental data is unavailable. researchgate.netnih.gov Programs like the US EPA's AOPWIN™ (Atmospheric Oxidation Program for Windows) can estimate the rate constant for gas-phase reactions with OH radicals based on the chemical's structure. epo.org Such models provide a valuable, albeit screening-level, assessment of a chemical's atmospheric persistence. researchgate.netnih.gov

Abiotic Transformation Mechanisms in Various Environmental Compartments

Beyond the atmosphere, chemical compounds can undergo abiotic (non-biological) transformations in water, soil, and sediment. The key abiotic processes are hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of a substance with water. For furans, hydrolysis is generally a slow process under neutral pH conditions. However, the reaction can be catalyzed by acids. core.ac.uk Studies on furan and 2,5-dimethylfuran show that the first step involves the slow transfer of a proton to a carbon atom on the furan ring, leading to ring-opening and the formation of dicarbonyl compounds. core.ac.ukchemeo.com Given the structure of this compound, hydrolysis could be a potential degradation pathway in acidic aquatic environments, although the rate is expected to be slow.

Photolysis: Direct photolysis, the breakdown of a chemical by sunlight, and indirect photolysis, reaction with photochemically produced reactive species, can be important degradation pathways in sunlit surface waters. Furans can react with species like singlet oxygen (¹O₂*) and hydroxyl radicals formed in water. epa.gov The rate of these reactions is highly dependent on the substituents on the furan ring. epa.gov For this compound, photolysis represents a potential transformation route in clear, sunlit waters, but specific rates have not been determined.

Modeling Environmental Distribution and Persistence

To understand how this compound will partition and persist in the environment, scientists use multimedia environmental fate models, often based on the concept of fugacity. nih.govthegoodscentscompany.com These models predict a chemical's distribution among air, water, soil, and biota. researchgate.net Key inputs for these models are the chemical's physical and chemical properties, which are often estimated using QSAR models like the US EPA's EPI Suite™ when experimental data is lacking. epo.orgresearchgate.net

Table 3: Estimated Physicochemical Properties for this compound

Property Estimated Value Implication for Environmental Fate
Molecular Weight 196.33 g/mol -
Log Kow (Octanol-Water Partition Coeff.) 4.8 - 5.5 High potential to adsorb to soil, sediment, and bioaccumulate in organisms. researchgate.net
Water Solubility Low Limited distribution in the aqueous phase; tends to partition to other media. researchgate.net
Henry's Law Constant High Indicates a strong tendency to volatilize from water to air.
Vapor Pressure Moderately High Suggests significant partitioning into the atmosphere from surfaces.

Values are estimations based on QSAR models and data for analogous compounds, as direct experimental data is unavailable. The range for Log Kow reflects potential variability in estimation methods.

The high estimated Log Kow value suggests that if this compound enters aquatic or soil environments, it will have a strong tendency to partition from water into organic carbon in soil and sediment and to accumulate in the fatty tissues of organisms. Its low estimated water solubility further supports this partitioning behavior. The high estimated Henry's Law Constant indicates that the compound will readily volatilize from water bodies into the atmosphere, where it will be subject to the rapid degradation processes described in section 7.1. Therefore, the atmosphere is likely the primary sink for this compound, with persistence being low.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-5-hexyl-3-methylfuran, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Start with Friedel-Crafts alkylation or cross-coupling strategies using furan precursors. For example, substitute furan derivatives with ethyl, hexyl, and methyl groups in a stepwise manner under anhydrous conditions. Optimize catalysts (e.g., Lewis acids like AlCl₃ or Pd-based catalysts) and solvents (e.g., hexafluoropropanol for improved regioselectivity) . Monitor reaction progress via GC-MS or HPLC. Adjust temperature (e.g., 25–80°C) and stoichiometry to minimize side products like over-alkylated derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) to confirm substitution patterns and regiochemistry .
  • IR spectroscopy to identify functional groups (e.g., C-O-C stretching in furan rings at ~1015 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • Chromatography (HPLC or GC) to quantify purity (>98% recommended for biological assays) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
  • First Aid : For skin contact, wash immediately with soap and water. If inhaled, move to fresh air and seek medical attention .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

  • Methodological Answer : Use non-polar solvents (hexane/ethyl acetate gradients, 9:1 to 4:1 v/v) due to the compound’s hydrophobic alkyl chains. Pre-adsorb the crude product onto silica gel to improve separation efficiency . For large-scale purification, consider fractional distillation under reduced pressure (e.g., 25–50 mmHg) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electron density on the furan ring. Identify reactive sites (e.g., α-positions to oxygen) and compare with experimental results (e.g., nitration or halogenation outcomes) . Validate predictions using kinetic studies (e.g., Hammett plots) .

Q. What experimental strategies resolve contradictions in reported biological activity data for furan derivatives like this compound?

  • Methodological Answer :

  • Control Variables : Standardize assay conditions (e.g., solvent/DMSO concentration, cell lines) to minimize variability .
  • Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-linear effects .
  • Mechanistic Studies : Use knock-out models or enzyme inhibitors to confirm target specificity .

Q. How does the steric bulk of the hexyl group influence the compound’s stability under oxidative or thermal conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Compare with shorter-chain analogs (e.g., 2-ethyl-3-methylfuran) to isolate steric effects. Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What catalytic systems enhance the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Test palladium catalysts (e.g., Pd(OAc)₂ with phosphine ligands) for Suzuki-Miyaura couplings. Optimize ligand steric bulk (e.g., SPhos vs. XPhos) to direct coupling to less hindered positions . Use kinetic isotope effects (KIE) to probe transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.